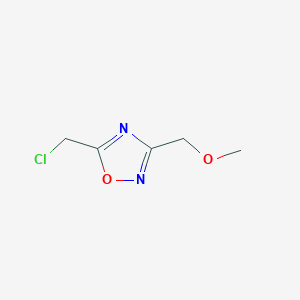

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole

Beschreibung

IUPAC Nomenclature and Systematic Identification

The compound 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative with substituents at the 3- and 5-positions of the heterocyclic ring. Its systematic IUPAC name reflects the positions and identities of these functional groups:

- Parent ring : 1,2,4-oxadiazole (a five-membered ring containing two nitrogen atoms at positions 1 and 2, and one oxygen atom at position 4).

- Substituents :

- A methoxymethyl group (-CH2-O-CH3) at position 3.

- A chloromethyl group (-CH2-Cl) at position 5.

The molecular formula is C5H7ClN2O2 , with a molecular weight of 162.57 g/mol . Key identifiers include:

- SMILES : COCC1=NOC(=N1)CCl .

- InChIKey : VLXVPDOWMACDNZ-UHFFFAOYSA-N .

- CAS Registry Number : 120003-15-8 .

These identifiers ensure unambiguous chemical identification across databases and literature.

Molecular Geometry and Electronic Structure Analysis

Molecular Geometry

The 1,2,4-oxadiazole core adopts a planar geometry due to partial aromaticity from delocalized π-electrons across the N-O-N-C-O system. Substituents influence steric and electronic properties:

- The methoxymethyl group introduces steric bulk and electron-donating effects via the methoxy (-OCH3) moiety.

- The chloromethyl group contributes electron-withdrawing character due to chlorine’s electronegativity .

Bond lengths within the oxadiazole ring (derived from crystallographic analogs ) are consistent with typical 1,2,4-oxadiazoles:

| Bond Type | Bond Length (Å) |

|---|---|

| N1-O1 | 1.40–1.43 |

| N1-C3 | 1.28–1.32 |

| C3-N4 | 1.37–1.40 |

| N4-C5 | 1.28–1.32 |

Electronic Structure

Density functional theory (DFT) studies on similar 1,2,4-oxadiazoles reveal:

Crystallographic Data and Conformational Studies

Crystallographic Parameters

While direct X-ray data for this compound is limited, structural analogs provide insights:

Conformational Flexibility

- The methoxymethyl group adopts a staggered conformation to minimize steric clashes with the oxadiazole ring.

- The chloromethyl group exhibits limited rotational freedom due to its proximity to the heterocycle .

- Solvent interactions (e.g., acetonitrile) slightly distort substituent angles but retain ring planarity .

Table 1: Torsion Angles for Key Substituents

| Substituent | Torsion Angle (°) |

|---|---|

| Methoxymethyl (-OCH3) | 60–75 |

| Chloromethyl (-CH2Cl) | 45–55 |

These conformations are critical for understanding reactivity in synthetic and biological contexts .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2/c1-9-3-4-7-5(2-6)10-8-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXVPDOWMACDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649210 | |

| Record name | 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120003-15-8 | |

| Record name | 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazide with a chloromethylating agent in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group undergoes nucleophilic displacement reactions with various nucleophiles, forming derivatives with modified biological or material properties.

Mechanistic Insight :

- Reactions proceed via an Sₙ2 mechanism , with tetrabutylammonium bromide (TBAB) acting as a phase-transfer catalyst to enhance reactivity in polar aprotic solvents like acetonitrile .

- The methoxymethyl group (-CH₂OCH₃) stabilizes the transition state through electron donation, accelerating substitution rates.

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions under controlled conditions.

Key Observations :

- Bromination occurs preferentially at the C2 position due to resonance stabilization of the intermediate .

- Hydrolysis under strong acidic conditions cleaves the oxadiazole ring, yielding linear amides and nitriles .

Methoxymethyl Group Transformations

The -OCH₃ group undergoes demethylation or oxidation, enabling further derivatization.

Applications :

- Demethylation produces hydroxyl intermediates for conjugation with bioactive molecules (e.g., peptides).

- Oxidation to carboxylic acids facilitates salt formation or coordination chemistry .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl or alkyl group introduction.

Optimization Notes :

Wissenschaftliche Forschungsanwendungen

Scientific Applications of 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole

This compound is a substituted oxadiazole compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and materials science. The oxadiazole ring structure contributes to its varied biological activities, with the chloromethyl and methoxymethyl substituents enhancing its reactivity and interaction with biological targets.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules and heterocycles.

Biology

The compound is actively studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Oxadiazoles, in general, exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, antiviral, and antioxidant activity .

Medicine

Ongoing research explores the potential of this compound as a pharmaceutical intermediate or an active ingredient in drug development. Many 1,3,4-oxadiazole derivatives have shown therapeutic activities, and some commercially available drugs contain a 1,3,4-oxadiazole ring .

Industry

Due to its unique chemical properties, this compound is used in developing new materials like polymers and coatings.

This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer effects. The mechanism of action depends on the specific application, potentially interacting with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and reactivity with biological targets. These studies often utilize various techniques.

Oxadiazole Isomers and Derivatives

Among the different isomers, 1,3,4-oxadiazole isomer shows a lot of therapeutic activities like antibacterial, anticonvulsant, antitumor, hypoglycemic, antipyretic, anti-tubercular, antiviral, immunosuppressive, spasmolytic, antioxidant, anti-inflammatory, insecticidal, CNS stimulant, antiamoebic, antiemetic, antidepressant, anthelmintic activities, vasodilator activity, antimycotic activity, anti-allergic, anti-Alzheimer activity, ulcerogenic and antihypertensive activities .

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | Contains a methyl group instead of methoxymethyl | Antimicrobial activity |

| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | Contains a phenyl group | Enhanced biological activity |

| 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | Chloromethyl at position 3 | Potential use in drug development |

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electronic and Steric Effects :

- Aromatic substituents (e.g., phenyl, p-tolyl) enhance π-π stacking interactions, making these analogs suitable for drug discovery .

- Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity at the 5-position, facilitating nucleophilic substitutions .

- Methoxymethyl (in the target compound) provides a balance of moderate polarity and stability, avoiding excessive steric bulk .

Reactivity :

- Chloromethyl derivatives are superior alkylating agents compared to bromo or iodo analogs due to lower molecular weight and cost .

- The tert-butyl group in 3-(tert-butyl)-5-chloro-1,2,4-oxadiazole significantly reduces reactivity, favoring stability over further functionalization .

Pharmacological Relevance :

- 3-Aryl-5-aryl-1,2,4-oxadiazoles (e.g., 3-phenyl-5-(3-chlorothiophen-2-yl)) exhibit apoptosis-inducing activity in cancer cells .

- The target compound’s methoxymethyl group may reduce toxicity compared to halogenated aryl analogs, though direct biological data is lacking .

Physicochemical Properties

- NMR Characteristics :

- Thermal Stability : 1,2,4-Oxadiazoles generally decompose above 200°C, with electron-withdrawing substituents lowering stability .

Biologische Aktivität

5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, including antimicrobial, antifungal, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The compound this compound features a unique oxadiazole ring structure that contributes to its diverse biological activities. The presence of both chloromethyl and methoxymethyl substituents enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various pathogens:

- Bacterial Activity : Studies have shown that derivatives of 1,2,4-oxadiazoles demonstrate notable antibacterial activity. For instance, certain derivatives have exhibited effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin .

- Fungal Activity : The compound also shows antifungal activity against species such as Candida albicans. The mechanism involves disruption of fungal cell wall synthesis .

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. Notably:

- Cytotoxicity Studies : In vitro assays have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The IC50 values indicate significant potency in inhibiting cell proliferation .

- Mechanism of Action : Research suggests that the compound may inhibit topoisomerase I activity, a critical enzyme involved in DNA replication and transcription. Molecular docking studies further support this interaction by indicating favorable binding affinities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Nematocidal Activity : A derivative exhibited remarkable nematocidal effects against Bursaphelenchus xylophilus, with an LC50 value significantly lower than that of established nematicides like avermectin. This activity was attributed to the compound's interaction with acetylcholine receptors in nematodes .

- Antimicrobial Spectrum : A comprehensive evaluation of the antimicrobial spectrum showed that derivatives containing the oxadiazole core are effective against a variety of pathogens, including resistant strains. This broad-spectrum activity underscores the potential for developing new antimicrobial agents based on this scaffold .

The biological activities of this compound are mediated through various mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as topoisomerases and acetylcholine receptors plays a crucial role in its anticancer and nematocidal activities.

- Cell Membrane Disruption : In antimicrobial applications, the compound may disrupt microbial cell membranes or interfere with essential biosynthetic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | Contains a methyl group instead of methoxymethyl | Antimicrobial activity |

| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | Contains a phenyl group | Enhanced biological activity |

| 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | Chloromethyl at position 3 | Potential use in drug development |

Q & A

Q. Example protocol :

- Step 1 : React N'-hydroxy-3-(methoxymethyl)benzimidamide with NaH in THF.

- Step 2 : Add chloroethyl acetate at 70°C for 12 hours.

- Step 3 : Isolate via column chromatography (hexane:ethyl acetate = 3:1).

- Yield : 75–85% (reported for analogous compounds) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should NMR data be interpreted?

Answer:

- 1H/13C NMR :

- IR spectroscopy :

- Mass spectrometry :

Data contradiction tip : If unexpected peaks appear in NMR, check for hydrolysis byproducts (e.g., -CH₂OH from -CH₂Cl reacting with moisture) .

Advanced: How can regioselective functionalization of the chloromethyl group be achieved for derivatization?

Answer:

The chloromethyl group is highly reactive and can undergo:

- Nucleophilic substitution : With amines (e.g., piperidine) or thiols in DMF at 50°C to form secondary amines or thioethers .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

- Photocatalytic C-H activation : For late-stage diversification, as demonstrated in iridium-catalyzed enantioselective amination .

Key challenge : Competing elimination reactions. Mitigate by using bulky bases (e.g., DBU) and low temperatures (0–25°C) .

Advanced: What computational methods are recommended to analyze the electronic properties of this oxadiazole derivative?

Answer:

- Wavefunction analysis : Use Multiwfn software to calculate:

- Density Functional Theory (DFT) :

Example finding : The oxadiazole ring exhibits partial aromaticity (ELF = 0.75), enhancing stability in polar solvents .

Advanced: How can contradictions in reported biological activities (e.g., apoptosis induction vs. inactivity) be resolved?

Answer:

- Cell line specificity : Activity in T47D breast cancer cells but not in HT-29 colon cells due to differential TIP47 protein expression .

- Structural requirements :

- Dose-response validation : Use flow cytometry to confirm apoptosis (e.g., Annexin V/PI staining) and rule out necrosis .

Advanced: What strategies are effective for incorporating this compound into energetic materials?

Answer:

- Hybrid oxadiazole design : Combine 1,2,4-oxadiazole with 1,2,5-oxadiazole rings to enhance density (1.85 g/cm³) and detonation velocity (9046 m/s) .

- Salt formation : Pair with nitrate or perchlorate counterions to improve oxygen balance .

- Thermal stability : DSC analysis shows decomposition >200°C, making it suitable for high-temperature applications .

Basic: What are the best practices for storing this compound to ensure stability?

Answer:

- Storage conditions :

- Stability testing : Monitor via HPLC every 6 months; degradation products include 3-(methoxymethyl)-5-hydroxymethyl-1,2,4-oxadiazole .

Advanced: How can photoaffinity labeling be used to identify molecular targets in apoptosis studies?

Answer:

- Probe synthesis : Introduce a photoactivatable group (e.g., benzophenone) at the chloromethyl position .

- Target capture : Irradiate treated cells with UV light (365 nm) to crosslink the probe with binding proteins .

- Pull-down assays : Use streptavidin beads for affinity purification, followed by LC-MS/MS for protein identification .

Example : Identification of TIP47 as a target in MX-1 tumor models .

Basic: What analytical techniques confirm the purity of synthesized derivatives?

Answer:

- HPLC : Use C18 columns (MeCN:H₂O = 70:30) with UV detection at 254 nm .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should deviate <0.4% from theoretical values .

- Melting point : Sharp melting points (e.g., 121–123°C) indicate high crystallinity .

Advanced: How do steric and electronic effects influence the reactivity of the methoxymethyl substituent?

Answer:

- Steric effects : Methoxymethyl groups hinder nucleophilic attack at the 5-position, directing reactivity to the chloromethyl site .

- Electronic effects : The electron-donating methoxy group increases oxadiazole ring electron density, reducing electrophilicity at the 3-position .

- Experimental validation : Compare reaction rates of 3-(methoxymethyl) vs. 3-(trifluoromethyl) derivatives in SN2 reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.